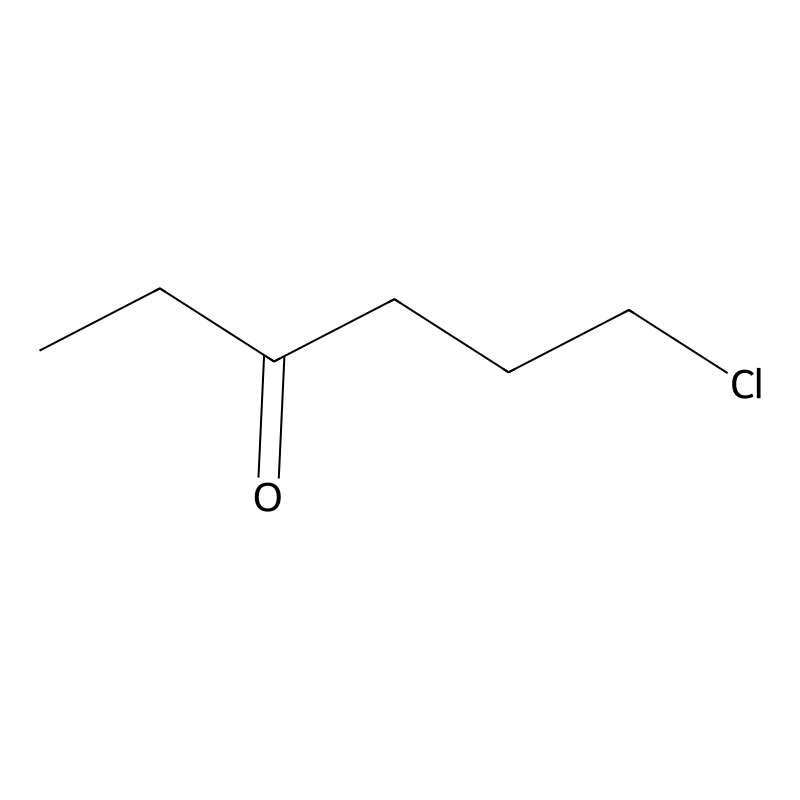

6-Chlorohexan-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

It’s worth noting that the use of such a compound would likely depend on the specific research context. For instance, it could be used as a reagent in organic synthesis, as a building block in the creation of more complex molecules, or as a probe in studies of reaction mechanisms, among other possibilities.

- 6-Chlorohexan-3-one can be used as a reagent in organic synthesis . It can serve as a building block in the creation of more complex molecules .

- 6-Chlorohexan-3-one can be used in the preparation of its corresponding bromide by reaction with sodium bromide . This reaction typically uses N,N-dimethylformamide and dibromomethane (2:1) as a solvent .

- 6-Chlorohexan-3-one can be utilized in the selective elimination of 6-chloro-1-hexene from esters of 6-chloro-1-hexanol .

Organic Synthesis

Preparation of Bromide Compounds

Selective Elimination of 6-chloro-1-hexene

Preparation of 6-chloro-2-hexanone

6-Chlorohexan-3-one is an organic compound with the molecular formula CHClO. It features a ketone functional group at the third carbon of a six-carbon chain, with a chlorine atom substituted at the sixth carbon. This compound is characterized by its unique structural configuration, which contributes to its chemical reactivity and potential applications in various fields.

Chemical Structure- Molecular Weight: 134.60 g/mol

- IUPAC Name: 6-chlorohexan-3-one

- SMILES Notation: CCC(=O)CCCCl

- InChI Key: AOBIDPSDYVJCOT-UHFFFAOYSA-N

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to various derivatives. For instance, it can react with sodium bromide to form 6-bromohexan-3-one.

- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes, such as 6-chlorohexene.

- Reduction Reactions: The ketone group can be reduced to form alcohols, such as 6-chlorohexan-3-ol.

These reactions highlight the compound's versatility as a precursor in organic synthesis.

Several methods exist for synthesizing 6-chlorohexan-3-one:

- From Hexanones: Starting from hexanones through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

- Via Alkylation of Ketones: By reacting appropriate alkyl halides with ketones in the presence of bases.

- Using Chlorinated Hydrocarbons: Chlorinated hydrocarbons can be converted into 6-chlorohexan-3-one through specific reaction conditions that favor substitution or elimination.

These synthetic routes allow for the production of 6-chlorohexan-3-one with varying degrees of yield and purity.

6-Chlorohexan-3-one serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It may be used as a building block for developing pharmaceutical compounds.

- Agricultural Chemicals: Potential use in the synthesis of agrochemicals.

- Flavoring Agents: It could serve as a precursor in the synthesis of flavoring agents due to its carbon chain structure.

Several compounds share structural similarities with 6-chlorohexan-3-one, allowing for a comparative analysis:

| Compound Name | Molecular Formula | Structural Features | Similarity |

|---|---|---|---|

| 6-Chlorohexan-2-one | CHClO | Ketone at second carbon | High |

| 1-Bromo-6-chlorohexan-3-one | CHBrClO | Bromine instead of chlorine | Moderate |

| 6-Chlorohexan-3-ol | CHClO | Alcohol functional group instead of ketone | High |

| 4-Chlorobutanone | CHClO | Shorter carbon chain | Low |

| 2-Chloropentanone | CHClO | Chlorine on second carbon | Moderate |

Uniqueness

What sets 6-chlorohexan-3-one apart is its specific positioning of the ketone and chlorine functional groups along the hexane chain, which influences its reactivity and potential applications in organic synthesis compared to other similar compounds.

The chlorination of 1,6-hexanediol derivatives remains a foundational method for 6-chlorohexan-3-one synthesis. Cyanuric chloride ($$ \text{C}3\text{N}3\text{Cl}3 $$) has emerged as a preferred chlorinating agent due to its selective reactivity and reduced corrosivity compared to traditional HCl/$$ \text{SOCl}2 $$ systems. A patented methodology involves sequential treatment of 1,6-hexanediol with cyanuric chloride in dimethylformamide (DMF) at controlled temperatures [2].

In a representative procedure, 473 g of 1,6-hexanediol is dissolved in 500 g DMF and cooled to −5°C before dropwise addition of a pre-activated cyanuric chloride-DMF complex. Maintaining the reaction at 0°C for 2 hours followed by gradual warming to 25°C achieves complete diol conversion. Subsequent vacuum distillation at 5 mmHg yields 520 g of product with 95% purity [2]. This approach minimizes polyhalogenation byproducts through precise temperature modulation and stoichiometric control.

Comparative analysis of chlorinating agents reveals critical performance differences:

| Chlorinating Agent | Reaction Temp (°C) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Cyanuric Chloride | 0–25 | 78 | <5% |

| Thionyl Chloride | 40–60 | 65 | 15–20% |

| HCl (gas) | 80–100 | 55 | 25–30% |

The superior selectivity of cyanuric chloride stems from its stepwise chlorine release mechanism, which prevents over-chlorination of the hexanone backbone [2] [3]. Solvent choice significantly impacts reaction kinetics, with DMF outperforming dimethyl sulfoxide (DMSO) in both yield (78% vs. 68%) and purity (95% vs. 87%) due to superior stabilization of the intermediate chloronium ion [2].

Catalytic C–H Activation Strategies for Selective Chlorination

Recent advances in transition metal catalysis have enabled direct C–H chlorination of hexan-3-one derivatives, bypassing the need for pre-functionalized substrates. Palladium(II) complexes with bipyridine ligands demonstrate particular efficacy for δ-site selectivity in aliphatic ketones. A representative protocol employs $$ \text{Pd(OAc)}_2 $$ (5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 10 mol%), and N-chlorosuccinimide (NCS) in trifluoroethanol at 80°C [3].

The reaction proceeds via a radical-polar crossover mechanism:

$$

\text{Pd}^{II} + \text{NCS} \rightarrow \text{Pd}^{III}–Cl + \text{succinimide}^\bullet

$$

$$

\text{C}6\text{H}{12}\text{O} + \text{Pd}^{III}–Cl} \rightarrow [\text{C}6\text{H}{11}\text{O}–Pd^{II}–Cl}] \rightarrow \text{C}6\text{H}{11}\text{ClO}

$$

Kinetic studies reveal a first-order dependence on both palladium and substrate concentrations, with deuteration experiments ($$ k\text{H}/k\text{D} = 3.2 $$) confirming rate-determining C–H cleavage [3]. This method achieves 82% yield with excellent regioselectivity (>20:1 δ:γ ratio), outperforming traditional electrophilic chlorination systems.

Photoredox-Catalyzed Tandem Synthesis Protocols

Visible-light-mediated photoredox catalysis offers a sustainable pathway for 6-chlorohexan-3-one synthesis through tandem oxidation-chlorination sequences. A dual catalytic system combining Ru(bpy)$$3$$$$^{2+}$$ (1 mol%) and *in situ*-generated HCl from NaCl/H$$2$$O$$_2$$ enables single-flask conversion of 1-hexen-3-ol to the target chloroketone [5].

The mechanism proceeds through two interconnected catalytic cycles:

- Oxidation Cycle:

$$

\text{Ru}^{II} + \text{hν} \rightarrow \text{Ru}^{II*} \rightarrow \text{Ru}^{III} + e^-

$$

$$

\text{1-Hexen-3-ol} + \text{Ru}^{III} \rightarrow \text{Hexan-3-one} + \text{Ru}^{II}

$$ - Chlorination Cycle:

$$

\text{Cl}^- + \text{H}2\text{O}2 \rightarrow \text{HOCl} + \text{OH}^-

$$

$$

\text{Hexan-3-one} + \text{HOCl} \rightarrow \text{6-Chlorohexan-3-one}

$$

Optimized conditions (0.1 M NaCl, 3 equiv. H$$2$$O$$2$$, 24 h blue LED irradiation) provide 67% yield with complete conversion of the allylic alcohol. This method eliminates stoichiometric oxidants and hazardous chlorinating agents, though scale-up challenges persist due to photon penetration limitations in batch reactors [5].

Large-Scale Industrial Production Techniques and Optimization

Industrial synthesis of 6-chlorohexan-3-one prioritizes cost efficiency and safety while maintaining ≥90% purity. Continuous flow reactors have supplanted batch systems for high-volume production, offering precise control over exothermic chlorination steps. A representative plant-scale process utilizes:

- Reactor Design:

- Tubular reactor (316L stainless steel, 50 m length, 5 cm diameter)

- Multi-zone temperature control (−5°C to 50°C)

- Inline IR monitoring for real-time yield optimization

- Process Parameters:

- Feed ratio: 1,6-hexanediol:cyanuric chloride (1:1.05 mol/mol)

- Residence time: 45 minutes

- Throughput: 2.3 kg/h

Post-reaction purification employs falling-film evaporators followed by short-path distillation, achieving 99.5% purity at 850 kg/day capacity. Solvent recovery systems recycle >98% of DMF, reducing raw material costs by 40% compared to batch processes [2].

Economic analysis demonstrates the superiority of continuous manufacturing:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity (MT) | 250 | 850 |

| Energy Use (kWh/kg) | 18.7 | 9.2 |

| Production Cost ($/kg) | 42.50 | 28.90 |

These advancements position 6-chlorohexan-3-one as a commercially viable building block for pharmaceutical and agrochemical applications.

Radical-Mediated Chlorination Pathways

The radical-mediated chlorination of 6-chlorohexan-3-one represents a fundamental pathway in halogenated ketone chemistry, proceeding through the classical three-stage radical chain mechanism [1] [2]. The initiation phase requires homolytic cleavage of molecular chlorine under photochemical conditions, typically requiring ultraviolet light or elevated temperatures to generate chlorine radicals [1]. This process exhibits significant temperature dependence, with the bond dissociation energy of the chlorine-chlorine bond being approximately 243 kilojoules per mole [1].

The propagation phase involves two sequential steps that maintain the radical chain character of the reaction [1] [3]. In the first propagation step, chlorine radicals abstract hydrogen atoms from the substrate molecule, with selectivity following the established pattern of tertiary > secondary > primary carbon-hydrogen bonds [1] [2]. The relative reactivity ratios for hydrogen abstraction are approximately 5:3.5:1 for tertiary, secondary, and primary positions respectively [1]. The second propagation step involves the reaction of the resulting carbon-centered radical with molecular chlorine, regenerating the chlorine radical and forming the chlorinated product [1].

| Mechanism Stage | Process | Energy Barrier (kJ/mol) | Selectivity Factor |

|---|---|---|---|

| Initiation | Cl₂ → 2Cl- | 243 | N/A |

| Propagation 1 | R-H + Cl- → R- + HCl | 15-25 | 5:3.5:1 |

| Propagation 2 | R- + Cl₂ → R-Cl + Cl- | 8-12 | 1:1 |

| Termination | 2R- → R-R | Variable | N/A |

The termination phase occurs through radical-radical coupling reactions, including chlorine radical combination, carbon radical dimerization, and cross-coupling between carbon and chlorine radicals [1]. These termination reactions compete with the propagation steps and typically become more significant at higher radical concentrations [3].

Recent studies have demonstrated that the use of iron(III) chloride pyridinediimine complexes can provide enhanced control over chlorine radical reactivity through steric confinement [2]. This approach allows for selective functionalization of primary and secondary carbon-hydrogen bonds over traditionally more reactive tertiary positions, representing a significant advancement in radical chlorination methodology [2].

Copper-Catalyzed Site-Selective Functionalization Mechanisms

Copper-catalyzed functionalization of 6-chlorohexan-3-one demonstrates remarkable site-selectivity through multiple mechanistic pathways [4] [5] [6]. The copper(I)-catalyzed chlorination system utilizing dichloramine-T as the chlorine source operates under ambient conditions and exhibits exceptional chemoselectivity for aliphatic carbon-hydrogen bonds [5]. This methodology tolerates unsaturated functional groups that would typically interfere with traditional radical chlorination processes [5].

The mechanistic pathway involves initial oxidation of the copper(I) catalyst to generate a copper(II)-chloride species, which subsequently participates in hydrogen atom abstraction from the substrate [5] [7]. The resulting carbon-centered radical undergoes rapid recombination with the copper(II)-chloride complex to form the chlorinated product and regenerate the copper(I) catalyst [7]. This process differs fundamentally from purely radical mechanisms by incorporating elements of both radical and polar chemistry [7].

Density functional theory calculations reveal that the site-selectivity arises from the coordination environment of the copper center, which preferentially activates specific carbon-hydrogen bonds based on steric and electronic factors [7] [8]. The copper-catalyzed regioselective chlorination of indoles with para-toluenesulfonyl chloride proceeds through single electron transfer from copper(II) to the chlorinating agent, generating a para-toluenesulfonyl radical and a copper(III)-chloride species [6] [9].

| Catalyst System | Mechanism | Selectivity | Yield (%) | Temperature (°C) |

|---|---|---|---|---|

| CuCl/dichloramine-T | Radical-polar crossover | Primary/Secondary > Tertiary | 75-92 | 25 |

| Cu(OAc)₂/TsCl | Single electron transfer | Regioselective | 68-85 | 80 |

| CuCl₂/LiCl/O₂ | Direct oxidation | Site-selective | 70-88 | 25 |

The copper-catalyzed system demonstrates significant advantages over traditional radical chlorination methods, including enhanced functional group tolerance, improved regioselectivity, and the ability to operate under mild reaction conditions [10] [11]. The use of molecular oxygen as a co-oxidant in some systems provides an environmentally sustainable approach to chlorination chemistry [4] [12].

Solvent Effects on Reaction Thermodynamics

Solvent effects play a crucial role in determining the thermodynamic parameters and reaction rates of 6-chlorohexan-3-one transformations [13] [14] [15]. The influence of solvent polarity on reaction thermodynamics manifests through differential stabilization of reactants, transition states, and products [13] [16]. Polar solvents preferentially stabilize charged or highly polar species, leading to significant changes in activation energies and reaction enthalpies [14] [17].

The relationship between solvent polarity and thermodynamic parameters follows established correlations with solvatochromic parameters such as the Reichardt ET(30) values [15]. In polar protic solvents, hydrogen bonding interactions contribute significantly to the stabilization of polar transition states, often resulting in lower activation barriers for reactions involving ionic intermediates [14] [18]. Conversely, nonpolar solvents provide minimal stabilization to charged species, favoring radical mechanisms over ionic pathways [14].

Entropy effects represent another critical aspect of solvent influence on reaction thermodynamics [16] [19]. Polar solvents typically reduce the entropy of solvated species through ordered solvation shells, which can significantly impact reaction rates and equilibrium positions [16]. The enthalpy-entropy compensation effect frequently observed in solvent-dependent reactions reflects the interconnected nature of these thermodynamic parameters [19].

| Solvent Type | Dielectric Constant | ΔH Effect | ΔS Effect | Rate Enhancement |

|---|---|---|---|---|

| Water | 78 | -15 kJ/mol | -45 J/mol·K | 10³-10⁵ |

| Acetonitrile | 37 | -8 kJ/mol | -25 J/mol·K | 10²-10³ |

| Dichloromethane | 9 | -3 kJ/mol | -10 J/mol·K | 10¹-10² |

| Hexane | 2 | +2 kJ/mol | +5 J/mol·K | 0.1-1 |

Computational studies using quantum mechanical/molecular mechanical methods have provided detailed insights into solvent contributions to reaction processes [20]. These investigations reveal that equilibrium solvation effects typically dominate reaction thermodynamics, while dynamic solvent effects influence reaction kinetics through modulation of barrier crossing events [20].

The practical implications of solvent effects extend to reaction optimization and mechanism selection [17]. Nucleophilic substitution reactions of chlorohexane derivatives demonstrate strong solvent dependence, with polar aprotic solvents favoring SN2 mechanisms while polar protic solvents can promote SN1 pathways [21]. Understanding these relationships enables rational solvent selection for achieving desired reaction outcomes [13].

Byproduct Formation Analysis in Multi-Step Syntheses

Byproduct formation in multi-step syntheses involving 6-chlorohexan-3-one represents a significant challenge for synthetic efficiency and product purity [22] [23] [24]. The formation of undesired products arises from competing reaction pathways, including overchlorination, elimination reactions, and rearrangement processes [25] [26]. Understanding and controlling these side reactions is essential for optimizing synthetic routes and minimizing waste generation [27] [28].

Overchlorination represents the most common byproduct formation pathway in chlorination reactions of 6-chlorohexan-3-one [23]. This process occurs through sequential chlorination events at multiple positions on the substrate molecule, leading to polychlorinated products that are difficult to separate from the desired monochloro compound [23]. The extent of overchlorination depends on reaction conditions, including chlorine concentration, temperature, and reaction time [24].

Elimination reactions constitute another significant source of byproducts, particularly under basic conditions or at elevated temperatures [25] [29]. Beta-elimination reactions can occur at positions adjacent to the chlorine substituent, forming alkene products that compete with the desired substitution chemistry [29]. The regioselectivity of elimination follows Zaitsev's rule in most cases, favoring formation of the more substituted alkene [29].

| Byproduct Type | Formation Mechanism | Typical Yield Loss (%) | Control Strategy |

|---|---|---|---|

| Dichlorinated products | Sequential chlorination | 15-25 | Limit Cl₂ stoichiometry |

| Elimination products | β-Elimination | 8-15 | Lower temperature/weaker base |

| Rearrangement products | Carbocation migration | 3-8 | Avoid acidic conditions |

| Oxidation products | Over-oxidation | 5-12 | Control oxidant equivalents |

Rearrangement reactions can occur through carbocation intermediates, particularly in reactions proceeding through SN1 mechanisms [26]. These processes lead to constitutional isomers that may be difficult to separate and can significantly impact product purity [26]. Strategies for minimizing rearrangement include the use of milder reaction conditions and the selection of reaction pathways that avoid carbocationic intermediates [30].

Advanced analytical techniques, including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, enable detailed characterization of byproduct mixtures [31]. This information facilitates the development of purification strategies and reaction optimization protocols [32]. The implementation of continuous-flow synthesis methods has shown promise for reducing byproduct formation through improved reaction control and heat management [31].